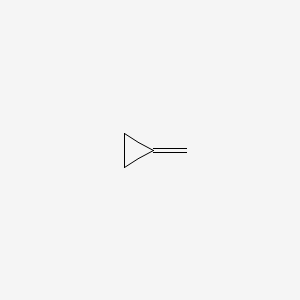

Methylenecyclopropane

描述

属性

IUPAC Name |

methylidenecyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-4-2-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGHLZBESSREDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210361 | |

| Record name | Methylenecyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-73-0 | |

| Record name | Methylenecyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylidenecyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylidenecyclopropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC8LG5TD4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theoretical Insights into the Stability and Reactivity of Methylenecyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclopropane (MCP), a strained cyclic hydrocarbon, has long intrigued chemists due to its unique structural features and versatile reactivity. Its inherent ring strain and the presence of an exocyclic double bond make it a valuable building block in organic synthesis and a subject of fundamental theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability and reactivity of this fascinating molecule, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of its core chemical principles.

Stability of this compound: A Quantitative Perspective

The stability of this compound is intrinsically linked to its high degree of ring strain. Theoretical calculations have been instrumental in quantifying this strain and understanding its origins.

Strain Energy and Heat of Formation

Computational studies have provided precise values for the strain energy and heat of formation of this compound. These values are crucial for predicting its thermodynamic behavior and reactivity.

| Property | Theoretical Value (kcal/mol) | Computational Method | Reference |

| Strain Energy | 41.0 | Not Specified | [1] |

| Relative Enthalpy | |||

| vs. 1-Methylcyclopropene | 12.4 (MCP is more stable) | B3LYP/aug-cc-PVDZ | [2][3] |

| vs. 1-Methylcyclopropene | 11.2-11.4 (MCP is more stable) | Theoretical | [3] |

| Relative Gibbs Energy | |||

| vs. 1-Methylcyclopropene | 11.7 (MCP is more stable) | B3LYP/aug-cc-PVDZ | [3] |

Geometric Parameters

The unique bonding in this compound results in distinct bond lengths and angles, which have been accurately predicted by theoretical calculations.

| Parameter | Theoretical Value | Computational Method | Reference |

| Bond Lengths (Å) | |||

| C1-C2 | 1.455 | M06/aug-cc-PVDZ | [3] |

| C2-C3 | 1.556 | M06/aug-cc-PVDZ | [3] |

| C1=C4 (exocyclic) | ~1.30 | Not Specified | [2] |

| Bond Angles (°) | |||

| C2-C1-C3 | Not Specified | Not Specified | |

| H-C-H (methylene) | Not Specified | Not Specified |

Understanding the Bonding: The Walsh Orbital Model

The bonding in cyclopropane and its derivatives is often described using the Walsh orbital model, which provides a more nuanced picture than simple sp³ hybridization. This model helps to explain the molecule's reactivity, particularly its ability to react with electrophiles and participate in cycloaddition reactions. The model involves the combination of sp²-hybridized carbons and pure p-orbitals to form the three-membered ring.

Reactivity of this compound: Theoretical Perspectives

Theoretical studies have been pivotal in mapping the potential energy surfaces of various reactions involving this compound, providing detailed mechanistic insights into its reactivity.

Rearrangement Reactions

This compound is known to undergo thermal and photochemical rearrangements. Computational studies have elucidated the mechanisms of these transformations, including the role of diradical intermediates.

Cycloaddition Reactions

The exocyclic double bond of this compound readily participates in cycloaddition reactions. Density Functional Theory (DFT) calculations have been extensively used to study the mechanism, regioselectivity, and stereoselectivity of these reactions.[4] For instance, the [3+2] cycloaddition of nitrones to this compound has been investigated, revealing the non-polar nature of the reaction.[4]

Methodologies in Theoretical Studies

The accuracy of theoretical predictions heavily relies on the chosen computational methods. A variety of ab initio and DFT methods have been applied to study this compound.

Computational Protocols

A typical computational workflow for investigating the reactivity of this compound involves several key steps, from initial structure optimization to the analysis of the reaction pathway.

Key Computational Details from Literature:

-

Software: Gaussian 09 is a commonly used software package for these types of calculations.[2][5]

-

Functionals: A range of DFT functionals have been employed, including B3LYP and M06, to balance accuracy and computational cost.[2][3]

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently used.[2][3] For higher accuracy, geometry optimization at a lower level of theory (e.g., double-zeta basis set) can be followed by a single-point energy calculation at a higher level (e.g., triple-zeta basis set).[6]

-

Methods for Reaction Pathways: Transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods.[7] Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state connects the correct reactants and products.

Experimental Protocols for Kinetic Studies

Experimental validation is crucial for theoretical models. Kinetic studies of this compound rearrangements often involve:

-

Reaction Conditions: The reactions are typically carried out in the gas phase or in solution at elevated temperatures.

-

Analytical Techniques: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the reaction and identify the products.

-

Kinetic Analysis: Rate constants are determined by fitting the experimental concentration-time data to appropriate kinetic models. The Arrhenius equation is then used to determine the activation energy of the rearrangement.

Conclusion

Theoretical studies have provided invaluable insights into the fundamental properties of this compound, explaining its inherent instability and diverse reactivity. The synergy between computational chemistry and experimental investigations continues to deepen our understanding of this important molecule, paving the way for its application in the synthesis of complex organic molecules and the development of novel therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals seeking to explore the rich chemistry of this compound.

References

- 1. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

- 2. jjeci.net [jjeci.net]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. gaussian.com [gaussian.com]

Spectroscopic Characterization of Methylenecyclopropane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of methylenecyclopropane derivatives. These strained cyclic compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and presence in some natural products.[1] Accurate characterization is paramount for understanding their structure, purity, and behavior in chemical reactions.

This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this class of molecules. Detailed experimental protocols and tabulated spectral data for the parent compound, this compound, and its derivatives are provided to serve as a practical reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. The high ring strain and unique electronic environment of these molecules result in characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their connectivity. In this compound, the exocyclic vinyl protons and the endocyclic ring protons typically appear in distinct regions of the spectrum. The strained nature of the cyclopropane ring often results in complex, non-first-order splitting patterns.[2]

Key ¹H NMR Spectral Features:

-

Vinyl Protons (=CH₂): These protons typically resonate in the downfield region of the aliphatic spectrum, influenced by the double bond's anisotropy.

-

Ring Protons (-CH₂-): These protons are shielded due to the ring strain and appear more upfield compared to typical acyclic alkanes.[3]

-

Coupling Constants: Geminal, vicinal, and long-range couplings are observed. The geminal coupling constant of the vinyl protons has been noted to be positive, which is an interesting feature.[4]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the sp²-hybridized carbons of the double bond are distinct from the sp³-hybridized ring carbons.

Key ¹³C NMR Spectral Features:

-

Exocyclic Methylene Carbon (=CH₂): This carbon is deshielded and appears significantly downfield.

-

Quaternary Ring Carbon (C=C): The sp² carbon within the ring is also found in the downfield region.

-

Endocyclic Methylene Carbons (-CH₂-): These carbons are highly shielded and resonate at unusually high field, sometimes even showing negative chemical shifts relative to TMS in the parent cyclopropane.[5] This shielding is a hallmark of the cyclopropane ring's unique electronic structure.

Tabulated NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| Vinyl (=CH₂) | 4.8 - 5.5 | Multiplet | Jgem: ~0-2 Hz; Jlong-range: ~2-3 Hz |

| Ring (-CH₂-) | 0.5 - 1.5 | Multiplet | Jgem: ~-4 to -8 Hz; Jcis/trans: ~5-10 Hz |

Table 1: General ¹H NMR Data for this compound Derivatives.

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary Ring Carbon (>C=) | 130 - 140 |

| Exocyclic Methylene (=CH₂) | 100 - 110 |

| Endocyclic Methylene (-CH₂-) | 2 - 15 |

Table 2: General ¹³C NMR Data for this compound Derivatives.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube. The choice of solvent can sometimes influence chemical shifts.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and dispersion of signals.[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratio of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 0-220 ppm.

-

-

Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex derivatives to establish connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, the most characteristic absorptions are from the C=C double bond and the strained C-H bonds of the cyclopropane ring.

Key IR Spectral Features:

-

C=C Stretch: The exocyclic C=C stretching vibration is a key diagnostic peak and is consistently found at a characteristic frequency. For 1-methylene-2-vinylcyclopropane and its derivatives, this is reported at 1745 cm⁻¹.[4] In the parent this compound, it is observed around 1742 cm⁻¹.[6]

-

=C-H Stretch: The stretching of the vinylic C-H bonds typically appears just above 3000 cm⁻¹.

-

Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropane ring also show stretching vibrations in the region of 3000-3100 cm⁻¹.[7]

-

CH₂ Scissoring/Bending: Vibrations associated with the methylene groups in the ring appear in the fingerprint region.[7]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3080 - 3100 | Medium |

| Ring C-H Stretch | 3000 - 3080 | Medium |

| C=C Stretch | 1740 - 1785 | Medium-Strong |

| CH₂ Bending (Ring) | 1440 - 1480 | Medium |

| Ring Skeletal Vibration | 1000 - 1020 | Medium |

Table 3: Characteristic IR Absorption Frequencies for this compound.[6][7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Liquids: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solids: The solid can be mulled with Nujol or ground with dry KBr powder and pressed into a thin pellet.

-

Gas Phase: For volatile compounds like the parent this compound, spectra can be recorded in the gas phase using a gas cell.[6]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent/mulling agent).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) for a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[8]

Key MS Fragmentation Features:

The high strain energy of the this compound ring (around 41.0 kcal/mol) influences its fragmentation.[9] Upon ionization, the molecular ion can undergo ring-opening to form more stable intermediates.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass is usually observable.

-

Ring Opening: A common fragmentation pathway involves the opening of the three-membered ring.

-

Loss of H•: Loss of a hydrogen radical can lead to the formation of a stable allyl cation (m/z 41 for cyclopropane).[10]

-

Other Fragments: For the parent this compound (C₄H₆, MW=54.09), significant fragments may include C₃H₃⁺ (m/z 39).[10]

| m/z | Possible Fragment | Significance |

| 54 | [C₄H₆]⁺• | Molecular Ion |

| 53 | [C₄H₅]⁺ | Loss of H• |

| 41 | [C₃H₅]⁺ | Possible Allyl Cation after rearrangement |

| 39 | [C₃H₃]⁺ | Common fragment in cyclic systems |

Table 4: Common Fragments in the Mass Spectrum of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

GC-MS: For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, separated on a column, and then introduced into the MS.

-

Direct Infusion: A solution of the sample can be directly infused into the ion source, typically for soft ionization techniques.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. It is commonly used with GC-MS.

-

Soft Ionization (e.g., ESI, CI): Electrospray Ionization or Chemical Ionization are gentler methods that often leave the molecular ion intact, which is useful for confirming the molecular weight.

-

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[11]

-

Detection: An ion detector measures the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecule and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While simple, non-conjugated methylenecyclopropanes do not absorb strongly in the standard UV-Vis range (200-800 nm), derivatives with conjugated systems (e.g., additional double bonds, aromatic rings) will exhibit characteristic absorptions.[12] The technique is particularly useful for quantifying concentrations of such derivatives.

Key UV-Vis Spectral Features:

-

π → π* Transitions: For derivatives with extended conjugation, these transitions will be the most prominent, and their λmax will shift to longer wavelengths (bathochromic shift) as the extent of conjugation increases.

-

n → π* Transitions: If heteroatoms with lone pairs (e.g., in cyclopropylimines) are part of a conjugated system, these weaker transitions may be observed at longer wavelengths.[13]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., acetonitrile, cyclohexane, ethanol).

-

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Place a cuvette containing the pure solvent in the reference beam path.

-

Place the sample cuvette in the sample beam path.

-

Scan the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.

Visualization of Workflows and Relationships

Logical Flow of Spectroscopic Analysis

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]

- 9. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. moodle2.units.it [moodle2.units.it]

- 12. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

fundamental properties of methylenecyclopropane for organic synthesis

An In-depth Technical Guide on the Fundamental Properties of Methylenecyclopropane for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (MCP) is a highly strained, yet stable, three-membered carbocycle that has emerged as a versatile and powerful building block in modern organic synthesis. Its unique structural features, characterized by high ring strain and the presence of a reactive exocyclic double bond, provide a strong thermodynamic driving force for a variety of chemical transformations. This guide provides an in-depth analysis of the fundamental properties of this compound, including its structure, bonding, and reactivity. We will explore its utility in a range of synthetic applications such as ring-opening reactions, cycloadditions, and metal-catalyzed transformations. This document also includes a compilation of key physical and spectroscopic data, detailed experimental protocols for representative reactions, and visualizations of core reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction

The cyclopropane ring is a prevalent motif in numerous natural products and pharmaceutical agents, valued for the unique conformational constraints and metabolic stability it imparts. Among functionalized cyclopropanes, this compound (MCP) stands out due to its exceptionally high strain energy, approximately 41.0 kcal/mol, which is significantly greater than that of cyclopropane itself (27.5 kcal/mol). This increased strain arises from the introduction of an sp²-hybridized carbon center into the three-membered ring. The relief of this ring strain serves as a potent thermodynamic driving force, enabling a diverse array of chemical reactions that are often inaccessible to less strained systems. Consequently, MCPs have become invaluable intermediates for the construction of complex molecular architectures, participating in ring-opening reactions, various modes of cycloaddition, and numerous transition metal-catalyzed processes. This guide aims to provide a thorough examination of the core properties of MCP and its applications in contemporary organic synthesis.

Structural and Physical Properties

This compound is a colorless, easily condensed gas at standard conditions. Its structure is defined by a cyclopropane ring with an exocyclic double bond. This arrangement leads to significant angle strain and unique bonding characteristics, which are the source of its high reactivity.

Physical and Thermochemical Properties

The fundamental physical and thermochemical data for this compound are summarized in the table below. This data is crucial for understanding its stability, reactivity, and handling.

| Property | Value | Units | Reference |

| Molecular Formula | C₄H₆ | - | |

| Molar Mass | 54.09 | g/mol | |

| Boiling Point | 9 to 12 | °C | |

| Density | 0.8 | g/cm³ | |

| Strain Energy (SE) | 41.0 | kcal/mol | |

| Std. Enthalpy of Formation (ΔfH°gas) | 201 ± 2 | kJ/mol | |

| Std. Enthalpy of Combustion (ΔcH°gas) | -2632.0 ± 1.9 | kJ/mol | |

| Ionization Energy | 9.57 | eV |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its derivatives. The key spectroscopic signatures are provided below.

| Spectroscopy Type | Peak/Shift | Description | Reference |

| ¹H NMR (CDCl₃) | δ ~5.4 | s, 2H (=CH₂) | |

| δ ~0.8 | s, 4H (-CH₂-) | ||

| ¹³C NMR (CDCl₃) | δ ~131.0 | Quaternary C (C=) | |

| δ ~103.5 | Methylene C (=CH₂) | ||

| δ ~3.3 | Ring C (-CH₂-) | ||

| Infrared (IR) | ~3080 | cm⁻¹ | =C-H stretch |

| ~1680 | cm⁻¹ | C=C stretch | |

| ~1020 | cm⁻¹ | Cyclopropane ring |

Reactivity and Synthetic Applications

The high reactivity of MCPs, driven by strain release, allows them to participate in a wide range of transformations. These reactions can be broadly categorized into pathways that either preserve or open the cyclopropane ring.

Caption: Major reaction pathways of this compound.

Ring-Opening Reactions

The release of strain energy is a primary driver for the ring-opening reactions of MCPs. These transformations typically proceed through radical or ionic intermediates, leading to a variety of linear or larger cyclic structures. A common pathway involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. This reactivity has been harnessed in radical clock reactions and for the synthesis of complex acyclic and cyclic systems.

Caption: General mechanism for radical-mediated ring-opening.

Cycloaddition Reactions

MCPs are excellent partners in cycloaddition reactions, acting as versatile C1, C2, or C3 synthons. Depending on the reaction partner and catalyst, MCPs can undergo [3+2], [1+4], [2+2], and other modes of cycloaddition. Transition metal catalysis, particularly with nickel and palladium, is often employed to control the regioselectivity of these transformations, providing access to five-membered carbocycles and heterocycles, which are common cores in bioactive molecules.

Caption: Simplified workflow for a Ni-catalyzed [3+2] cycloaddition.

Visible-Light-Induced Reactions

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and MCPs have proven to be excellent substrates in these reactions. These transformations proceed under mild conditions and exhibit high functional group tolerance. Photocatalysis allows for the generation of radical intermediates from MCPs, which can then engage in a variety of cascade reactions, cyclizations, and difunctionalizations to produce complex molecular scaffolds.

Caption: General schematic of a visible-light-induced MCP reaction.

Experimental Protocols

Protocol 1: Nickel-Catalyzed [1+4] Cycloaddition of an MCP with a Thioanhydride

This protocol describes a nickel-catalyzed reaction where this compound acts as a one-carbon building block in a [1+4] cycloaddition with a thioanhydride. This procedure is adapted from the work on nickel-catalyzed reactions of MCPs.

Objective: To synthesize a sulfur-containing heterocyclic compound via a [1+4] cycloaddition.

Materials:

-

2-Phenyl-1-methylenecyclopropane (1.0 equiv)

-

Thiophthalic anhydride (1.2 equiv)

-

Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) (10 mol%)

-

Tricyclohexylphosphine (PCy₃) (20 mol%)

-

Anhydrous Toluene

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Ni(cod)₂ (0.1 mmol, 27.5 mg) and tricyclohexylphosphine (0.2 mmol, 56.1 mg).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

-

Add thiophthalic anhydride (1.2 mmol, 199.4 mg) to the flask.

-

Add 2-phenyl-1-methylenecyclopropane (1.0 mmol, 130.2 mg) to the reaction mixture via syringe.

-

Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thiophthalide product.

Protocol 2: Synthesis of a Chiral this compound Derivative

This protocol outlines a three-component condensation reaction to prepare chiral this compound derivatives, adapted from methodologies for asymmetric synthesis.

Objective: To synthesize an enantiomerically-enriched sulfinyl this compound.

Materials:

-

1,1,2-Tribromocyclopropane (1.0 equiv)

-

(-)-Menthyl (S)-p-toluenesulfinate (1.0 equiv)

-

n-Butyllithium (n-BuLi) (2.0 equiv, 2.5 M in hexanes)

-

Methyl iodide (MeI) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (2.0 equiv) to the cooled THF.

-

In a separate flask, dissolve 1,1,2-tribromocyclopropane (1.0 equiv) and (-)-menthyl (S)-p-toluenesulfinate (1.0 equiv) in anhydrous THF (5 mL).

-

Add the solution of the tribromocyclopropane and sulfinate dropwise to the n-BuLi solution at -78 °C over 30 minutes. A cyclopropenyllithium species will form in situ.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound derivative. Diastereoselectivity can be assessed by ¹H NMR or HPLC analysis.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular structures through its unique strain-driven reactivity. Its ability to act as a versatile synthon in ring-opening, cycloaddition, and metal-catalyzed reactions makes it an indispensable tool for chemists in academia and industry. The continued development of novel transformations, such as those mediated by visible light, ensures that MCPs will remain at the forefront of innovation, enabling the efficient and elegant synthesis of complex molecules for applications in medicine, materials science, and beyond. This guide provides the fundamental data, protocols, and conceptual frameworks intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.

computational analysis of methylenecyclopropane electronic structure

An In-depth Technical Guide to the Computational Analysis of Methylenecyclopropane's Electronic Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MCP) is a strained cyclic hydrocarbon featuring a unique combination of a three-membered ring and an exocyclic double bond. This structure imparts unusual bonding characteristics and significant reactivity, making it a valuable synthon in organic chemistry and a molecule of great theoretical interest. Understanding its electronic structure is paramount to predicting its behavior and harnessing its synthetic potential. This technical guide provides a comprehensive overview of the computational methods used to analyze the electronic structure of this compound, presenting key quantitative data, detailed methodologies, and visualizations of computational workflows and molecular orbital interactions.

Introduction to this compound

This compound, with the chemical formula C₄H₆, is a colorless, easily condensed gas.[1] Its structure is characterized by high ring strain, a result of the significant deviation of its internal bond angles from the ideal sp³ hybridized value of 109.5°.[2] This inherent strain energy, calculated to be approximately 39.5-41.5 kcal/mol, is a primary driver of its chemical reactivity.[3][4] Computational chemistry provides indispensable tools for dissecting the nuanced electronic features that arise from this strained framework, including its unique bonding patterns, charge distribution, and molecular orbitals.

The electronic properties of MCP are largely governed by the interaction between the bent σ-bonds of the cyclopropane ring, often described by the Walsh orbital model, and the π-system of the exocyclic methylene group.[5][6] These interactions influence the molecule's stability, spectroscopic properties, and its propensity to undergo various chemical transformations, particularly ring-opening and cycloaddition reactions.[7][8][9]

Computational Methodologies and Protocols

The accurate theoretical description of this compound's electronic structure requires robust computational methods that can adequately account for its strained nature and electron correlation. The following protocols are commonly employed in the study of MCP and its derivatives.

Ab Initio and Density Functional Theory (DFT) Methods

A variety of computational levels of theory have been successfully applied to study MCP:

-

Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP, M06, and ωB97X-D are frequently used.[10][11][12] DFT is effective for geometry optimizations, frequency calculations, and predicting reaction pathways.[7][13]

-

Ab Initio Methods:

-

Hartree-Fock (HF): While a foundational method, HF does not account for electron correlation and is often used as a starting point for more advanced calculations.

-

Møller-Plesset Perturbation Theory (MP2): This method adds a degree of electron correlation and provides more accurate results than HF for geometries and energies.[14][15]

-

Coupled Cluster (CC): Methods like Coupled Cluster with Single and Double excitations (CCSD) offer high accuracy for calculating energies and molecular properties.[10][11]

-

Multiconfigurational Methods (CASSCF/CASPT2): For studying rearrangements or excited states where multiple electronic configurations are important, Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are employed.[14][15]

-

Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets like 6-31G(d) or 6-311G(d,p) are common for initial studies.[12][14] For higher accuracy, especially when describing anions or weak interactions, Dunning's correlation-consistent basis sets, often augmented with diffuse functions (e.g., aug-cc-pVDZ , aug-cc-pVTZ ), are preferred.[10][11]

Standard Computational Protocol

A typical computational investigation of MCP's electronic structure follows a standardized workflow. This involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). Finally, single-point energy calculations with higher levels of theory or larger basis sets can be performed on the optimized geometry to obtain more accurate electronic properties.

Quantitative Analysis of Electronic Structure

Molecular Geometry

Computational methods provide geometric parameters for this compound that are in excellent agreement with experimental findings. The optimized structure showcases the strained three-membered ring and the exocyclic double bond.

| Parameter | M06/aug-cc-pVDZ[10] | CCSD/aug-cc-pVDZ[10] | Experimental[16] |

| Bond Lengths (Å) | |||

| C=C (exocyclic) | 1.332 | 1.332 | 1.332 |

| C-C (adjacent to C=C) | 1.457 | 1.455 | 1.441 |

| C-C (distal) | 1.542 | 1.556 | 1.542 |

| Bond Angles (°) | |||

| C-C-C (internal) | ~63-64 | ~63-64 | ~64 |

Table 1: Calculated and experimental geometric parameters for this compound.

Molecular Orbitals and Bonding

The bonding in this compound is best understood through the Walsh orbital model of cyclopropane, which describes a set of three high-lying molecular orbitals with significant p-character on the exterior of the ring. These orbitals interact with the π-system of the methylene group.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically the π-bonding orbital of the exocyclic double bond, which has some anti-bonding character with respect to the adjacent C-C ring bonds. This makes the π-bond electron-rich and susceptible to electrophilic attack.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the corresponding π*-antibonding orbital of the exocyclic double bond.[17][18] Its energy level is a key factor in reactions where MCP acts as an electrophile or in cycloaddition reactions.[7][19]

The interaction between the ring's Walsh orbitals and the exocyclic π-system is crucial. The symmetric, highest-energy Walsh orbital can mix with the π-orbital, leading to a delocalization of electron density and influencing the molecule's overall stability and reactivity.

Atomic Charges and Electron Distribution

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify the distribution of electron density across the molecule.[20] These analyses consistently show that the exocyclic methylene carbon atom carries a partial negative charge, making it a nucleophilic center. This is a key factor in understanding the regioselectivity of its reactions, such as 1,3-dipolar cycloadditions.[7][21] The ring carbons bear smaller, varied charges.

| Method | C (exocyclic) | C (ring, adjacent) | C (ring, distal) |

| Mulliken Charges (a.u.) | Negative | Slightly Positive | Variable |

| NBO Charges (a.u.) | Negative | Slightly Positive | Variable |

Table 2: Typical charge distribution trends in this compound from computational analyses.

Stability and Energetics

Computational studies have been instrumental in quantifying the stability of MCP. DFT calculations at the B3LYP/aug-cc-PVDZ level show that this compound is more stable than its tautomer, 1-methylcyclopropene, with a lower Gibbs free energy of 11.7 kcal/mol.[10][11] This greater stability is a crucial consideration in synthetic applications.

| Property | Value | Method | Reference |

| Strain Energy | ~39.5 kcal/mol | G3/CBS-Q | [4] |

| Enthalpy of Formation (ΔfH°gas) | 201 ± 2 kJ/mol (~48.0 kcal/mol) | Calorimetry | [22] |

| Energy difference vs. 1-methylcyclopropene (ΔG) | -11.7 kcal/mol | B3LYP/aug-cc-PVDZ | [10][11] |

Table 3: Key energetic and thermodynamic data for this compound.

Reactivity Insights from Electronic Structure

The electronic features of MCP directly inform its chemical reactivity:

-

Cycloaddition Reactions: The electron-rich nature of the exocyclic double bond (the HOMO) makes MCP a good reaction partner in [3+2] cycloadditions with dipoles like nitrones.[7][12][21] The regioselectivity of these reactions is governed by electrostatic interactions, which are accurately predicted by analyzing the calculated electrostatic potential (ESP) surfaces.[10][11]

-

Ring-Opening Reactions: The significant ring strain provides a strong thermodynamic driving force for reactions that open the three-membered ring.[23] Computational studies can model the transition states and activation energies for these processes, such as the thermal rearrangement to trimethylenemethane diradicals.[8][14]

Conclusion

Computational analysis is an indispensable tool for elucidating the complex electronic structure of this compound. Through a combination of DFT and high-level ab initio methods, researchers can obtain precise data on molecular geometry, orbital interactions, charge distribution, and energetics. These theoretical insights are not merely academic; they provide a predictive framework for understanding the molecule's stability, spectroscopic signatures, and diverse reactivity. For professionals in research and drug development, leveraging these computational protocols is essential for designing novel synthetic pathways and understanding the behavior of strained cyclic systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 6. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 7. “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional theory studies on the generation of trimethylenemethanes from the ring opening of dialkoxymethylenecyclopropanes and methylenecyclopropanethioacetals and follow-up reactions | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. jjeci.net [jjeci.net]

- 12. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density th ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03327E [pubs.rsc.org]

- 13. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ab Initio calculations of the potential surfaces for rearrangement of this compound and 2,2-difluorothis compound. Why do the geminal ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A902739D [pubs.rsc.org]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. goldbook.iupac.org [goldbook.iupac.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound [webbook.nist.gov]

- 23. pubs.acs.org [pubs.acs.org]

understanding the bond characteristics of methylenecyclopropane

An In-Depth Technical Guide to the Bond Characteristics of Methylenecyclopropane

Introduction

This compound (C₄H₆) is a highly strained, unsaturated hydrocarbon that has garnered significant interest from the scientific community.[1] Its structure, featuring a double bond exocyclic to a three-membered ring, results in a unique combination of high ring strain and chemical stability, making it a valuable reagent in organic synthesis.[2] The inherent strain energy provides a powerful thermodynamic driving force for a variety of chemical transformations, particularly ring-opening reactions, offering pathways to complex molecular architectures.[2] This guide provides a detailed examination of the core bond characteristics of this compound, including its molecular geometry, strain energetics, electronic structure, and the experimental and computational methodologies used for their determination.

Molecular Geometry and Bond Parameters

The geometry of this compound has been elucidated through a combination of experimental techniques, such as microwave spectroscopy, and theoretical calculations. The introduction of an sp²-hybridized carbon into the cyclopropane ring significantly distorts the geometry compared to the parent alkane.

Data Presentation: Bond Lengths and Angles

The structural parameters of this compound, determined by various methods, are summarized below. Computational methods, particularly ab initio and Density Functional Theory (DFT), provide values that are in close agreement with experimental findings.

Table 1: Bond Lengths in this compound (in Ångströms)

| Bond | Experimental Value | Computational Value | Method |

|---|---|---|---|

| C1-C2 (ring) | - | 1.457 | Ab initio[3] |

| C2-C3 (ring) | - | 1.556 | CCSD/aug-ccPVDZ[4] |

| C1=C4 (exo) | - | 1.332 (for methylenecyclopropene) | Microwave Spectroscopy (related molecule)[5] |

| C-H | - | - | - |

Table 2: Bond Angles in this compound (in Degrees)

| Angle | Experimental Value | Computational Value | Method |

|---|---|---|---|

| C2-C1-C3 | 63.9 | 63.0 | -[4][6] |

| C1-C2-C3 | 58.05 | - | -[6] |

Caption: Molecular structure of this compound with key bond parameters.

Strain Energy and Thermodynamics

The defining characteristic of this compound is its high strain energy (SE). The introduction of an sp² center into the three-membered ring increases the ring strain significantly compared to cyclopropane.

Table 3: Comparative Strain Energies

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5[2] |

| Methylcyclopropane | 29.8[7] |

| This compound | 41.0 [2] |

| 1-Methylcyclopropene | 53.1[2] |

The additional strain in this compound is not solely due to increased angle strain from accommodating a nominally 120° bond angle within a 60° vertex. A primary contributor is the loss of a strong tertiary C-H bond present in cyclopropane, which is replaced by weaker allylic C-H bonds in this compound.[2][7] This high strain energy is the thermodynamic driving force behind its reactivity.

Caption: Comparison of Strain Energies in three-membered ring systems.

Reactivity Driven by Bond Characteristics

The unique bonding and high strain of methylenecyclopropanes (MCPs) make them versatile building blocks for complex syntheses. The release of approximately 41.0 kcal/mol of strain energy provides a strong thermodynamic incentive for reactions involving the cleavage of the cyclopropane ring.[2]

A dominant reaction pathway is the radical-promoted ring-opening. The addition of a radical species to the exocyclic double bond leads to the formation of a cyclopropylcarbinyl radical intermediate. This intermediate is highly unstable and rapidly undergoes ring-opening to form a more stable butenyl radical.[2] This process is among the fastest known radical processes and is often utilized as a "radical clock" in mechanistic studies.[2]

Caption: Simplified pathway for radical-promoted ring-opening of MCP.

Experimental and Computational Protocols

The determination of the bond characteristics of this compound relies on a synergistic application of experimental spectroscopy and theoretical computations.

Experimental Protocols

-

Microwave Spectroscopy : This is a high-resolution technique used to determine the precise molecular structure of gas-phase molecules.[8] The protocol involves passing microwave radiation through a gaseous sample of this compound. The molecule absorbs specific frequencies of radiation corresponding to transitions between quantized rotational energy levels.[9][10] By analyzing the resulting rotational spectrum and the spectra of its isotopomers, the moments of inertia can be calculated. From these moments, highly accurate bond lengths and angles can be derived.[8]

-

Electron Diffraction : In this method, a beam of high-energy electrons is passed through a gaseous sample. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern. Analysis of this pattern provides information about the internuclear distances within the molecule, yielding its geometric structure.[11][12]

Computational Protocols

-

Ab Initio and Density Functional Theory (DFT) Calculations : These are powerful theoretical methods used to model molecular properties. The protocol involves:

-

Model Creation : A 3D model of the this compound molecule is created.

-

Method Selection : A level of theory and a basis set are chosen. For this compound, studies have employed methods like Coupled Cluster (CCSD) and DFT (e.g., B3LYP) with basis sets such as aug-cc-PVDZ.[4]

-

Geometry Optimization : The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (the equilibrium geometry).

-

Property Calculation : Once optimized, various properties, including bond lengths, bond angles, vibrational frequencies, and energies (including strain energy), are calculated.[13]

-

Caption: General workflows for determining molecular structure.

Conclusion

This compound possesses a unique set of bond characteristics defined by its highly strained three-membered ring and exocyclic double bond. Its geometry is significantly distorted from idealized sp³ and sp² conformations, and its strain energy is substantially higher than that of cyclopropane. This stored potential energy is the key determinant of its chemical reactivity, making it a powerful intermediate for accessing complex molecular scaffolds through strain-releasing transformations. The precise characterization of its bonds through advanced spectroscopic and computational methods continues to provide valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

- 3. CCCBDB bond length model [cccbdb.nist.gov]

- 4. jjeci.net [jjeci.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 11. users.man.poznan.pl [users.man.poznan.pl]

- 12. 3D Electron Diffraction for Chemical Analysis: Instrumentation Developments and Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Geometric and energetic data from ab initio calculations of haloethene, haloimine, halomethylenephosphine, haloiminophosphine, halodiazene, halodiphosphene and halocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Initial Investigations into Methylenecyclopropane Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropane (MCP) is a highly strained, three-membered carbocycle featuring an exocyclic double bond. The significant ring strain, estimated at approximately 41.0 kcal/mol, provides a powerful thermodynamic driving force for a variety of chemical transformations[1][2]. This inherent reactivity makes MCP a versatile building block in organic synthesis, capable of undergoing a diverse array of ring-opening and cycloaddition reactions. Early investigations into its chemistry revealed several key reaction pathways, primarily categorized as transition metal-catalyzed transformations, free-radical reactions, and thermal or photochemical rearrangements. This guide provides a technical overview of these fundamental pathways, focusing on the mechanistic insights, experimental methodologies, and quantitative data from initial studies.

Transition Metal-Catalyzed Reaction Pathways

Transition metals, particularly palladium and nickel, have proven highly effective in catalyzing transformations of MCPs by controlling their reactivity and selectivity[3][4]. These reactions often proceed through intermediates that relieve ring strain, leading to the formation of more complex molecular architectures.

Palladium-Catalyzed [3+2] Cycloadditions

One of the most significant early discoveries was the palladium-catalyzed intramolecular [3+2] cycloaddition of MCPs with alkynes. These reactions are stereospecific and provide efficient access to five-membered rings[5]. The mechanism is proposed to involve the formation of π-allyl palladium intermediates[5].

Logical Pathway for Pd-Catalyzed [3+2] Cycloaddition

References

Methodological & Application

Diastereoselective Synthesis of Substituted Methylenecyclopropanes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted methylenecyclopropanes, valuable and versatile building blocks in organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of methylenecyclopropanes make them attractive intermediates for the construction of complex molecular architectures. Control over the stereochemistry during their synthesis is paramount for their application in the development of novel therapeutics and functional materials.

Two distinct and robust methods for the diastereoselective synthesis of substituted cyclopropane derivatives are presented herein: a rhodium-catalyzed cyclopropanation of allenes with diazo compounds and a scalable electrochemical cyclopropanation of unactivated alkenes.

Method 1: Rhodium-Catalyzed Diastereoselective Cyclopropanation of Allenes

This method provides a highly efficient route to enantioenriched alkylidenecyclopropanes through the reaction of electron-deficient allenes with diazo reagents, catalyzed by chiral dirhodium complexes. The choice of catalyst and the slow addition of the diazo compound are crucial for achieving high diastereoselectivity and enantioselectivity.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a rhodium-carbene intermediate from the diazo compound. This electrophilic carbene then undergoes a concerted cycloaddition with the allene, leading to the formation of the methylenecyclopropane ring. The chiral ligands on the dirhodium catalyst effectively control the facial selectivity of the carbene transfer, thus dictating the stereochemistry of the final product.

Caption: Rhodium-catalyzed cyclopropanation of an allene.

Quantitative Data

The following table summarizes the results for the diastereoselective cyclopropanation of various allenes with different diazo compounds using a rhodium catalyst.

| Entry | Allene Substrate (R¹) | Diazo Reagent (R², R³) | Catalyst | Yield (%) | d.r. |

| 1 | -CO₂Et | -CO₂Me, -Ph | Rh₂(S-TCPTAD)₄ | 92 | >95:5 |

| 2 | -CO₂Et | -CO₂Et, -p-MeO-C₆H₄ | Rh₂(S-TCPTAD)₄ | 85 | >95:5 |

| 3 | -CO₂Et | -CO₂Bn, -p-Cl-C₆H₄ | Rh₂(S-TCPTAD)₄ | 88 | >95:5 |

| 4 | -SO₂Ph | -CO₂Me, -Ph | Rh₂(S-TCPTAD)₄ | 75 | 90:10 |

| 5 | -P(O)(OEt)₂ | -CO₂Et, -Ph | Rh₂(S-TCPTAD)₄ | 81 | 92:8 |

| 6 | -CO₂tBu | -CO₂Me, -p-NO₂-C₆H₄ | Rh₂(R-BTPCP)₄ | 95 | >95:5 |

| 7 | -CO₂Me | -CO₂Et, -vinyl | Rh₂(R-BTPCP)₄ | 78 | 88:12 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation of Allenes

Materials:

-

Allene substrate (1.0 equiv)

-

Diazo compound (1.2 equiv)

-

Dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄ or Rh₂(R-BTPCP)₄) (1-2 mol%)

-

Anhydrous chloroform (CHCl₃)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the allene substrate (e.g., 0.2 mmol, 1.0 equiv) and the dirhodium catalyst (e.g., 0.002 mmol, 1 mol%).

-

Add anhydrous chloroform (0.4 mL) to dissolve the reactants.

-

Cool the reaction mixture to the desired temperature (e.g., -35 °C) in a suitable cooling bath.

-

In a separate syringe, dissolve the diazo compound (e.g., 0.24 mmol, 1.2 equiv) in anhydrous chloroform (0.4 mL).

-

Add the solution of the diazo compound to the reaction mixture dropwise via a syringe pump over a period of 10 hours. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

-

After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted this compound.

-

Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.

Method 2: Electrochemical Diastereoselective Synthesis of Cyclopropanes

This protocol describes a scalable and environmentally friendly method for the diastereoselective synthesis of substituted cyclopropanes from unactivated alkenes and carbon pronucleophiles. The reaction is initiated by the electrochemical oxidation of thianthrene, which acts as a mediator.[1][2]

Reaction Scheme & Mechanism

The reaction is initiated by the anodic oxidation of thianthrene (TT) in the presence of an alkene to form a dicationic adduct.[1] This adduct rapidly eliminates to form a key electrophilic intermediate, an alkenyl thianthrenium salt.[2] Subsequent nucleophilic attack by a deprotonated carbon pronucleophile (e.g., a malonate derivative) on the alkenyl thianthrenium salt, followed by intramolecular cyclization, affords the desired cyclopropane with high diastereoselectivity.[1][2]

Caption: Electrochemical cyclopropanation workflow.

Quantitative Data

The following table summarizes the results for the electrochemical diastereoselective cyclopropanation of various unactivated alkenes with different carbon pronucleophiles.[2]

| Entry | Alkene | Pronucleophile | Yield (%) | d.r. |

| 1 | Styrene | Malononitrile | 85 | >20:1 |

| 2 | 4-Methylstyrene | Ethyl 2-cyanoacetate | 78 | >20:1 |

| 3 | 4-Chlorostyrene | Diethyl malonate | 82 | 15:1 |

| 4 | 1-Octene | Phenylacetonitrile | 75 | 10:1 |

| 5 | Cyclohexene | Methyl 2-cyanopropanoate | 68 | >20:1 |

| 6 | trans-4-Octene | Tosylacetonitrile | 72 | 12:1 |

| 7 | Indene | Ethyl benzoylacetate | 88 | >20:1 |

Experimental Protocol: General Procedure for Electrochemical Cyclopropanation

Materials & Equipment:

-

Alkene (1.0 equiv)

-

Thianthrene (TT) (1.5 equiv)

-

Carbon pronucleophile (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

Tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) as the electrolyte

-

Anhydrous acetonitrile (MeCN)

-

Undivided electrochemical cell

-

Reticulated vitreous carbon (RVC) anode

-

Platinum foil cathode

-

Constant current power supply

Procedure:

-

Set up the undivided electrochemical cell with the RVC anode and platinum foil cathode.

-

To the cell, add the alkene (e.g., 0.4 mmol, 1.0 equiv), thianthrene (0.6 mmol, 1.5 equiv), and n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile (8 mL).

-

Stir the solution and apply a constant current (e.g., 10 mA) until 2.2 F/mol of charge (based on the alkene) has passed.

-

After the electrolysis is complete, add the carbon pronucleophile (0.4 mmol, 1.0 equiv) and cesium carbonate (1.0 mmol, 2.5 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the substituted cyclopropane.

-

Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.

These protocols provide reliable and diastereoselective methods for the synthesis of substituted methylenecyclopropanes and related cyclopropanes, offering valuable tools for researchers in organic synthesis and drug discovery. The choice of method will depend on the specific substrate scope, desired scale, and available equipment.

References

Application Notes and Protocols: Palladium-Catalyzed [3+2] Cycloaddition of Methylenecyclopropanes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes (MCPs) and their derivatives. This powerful reaction enables the stereoselective synthesis of functionalized five-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes is a versatile and atom-economical method for constructing cyclopentanoid structures. The reaction typically proceeds through the formation of a palladium-trimethylenemethane (TMM) intermediate, which then undergoes cycloaddition with an electron-deficient alkene or other unsaturated partner. The choice of palladium precursor, ligands, and reaction conditions can significantly influence the efficiency, diastereoselectivity, and enantioselectivity of the transformation. This methodology has been successfully applied in both intramolecular and intermolecular settings, providing access to a diverse range of complex bicyclic and spirocyclic systems.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes involves a series of well-defined steps. Initially, a Pd(0) species undergoes oxidative addition to the distal C-C bond of the methylenecyclopropane, forming a palladacyclobutane intermediate. This intermediate can then rearrange to a π-allylpalladium species, which is a key reactive intermediate. Coordination of the acceptor molecule (e.g., an alkene) followed by migratory insertion and subsequent reductive elimination furnishes the desired cyclopentane product and regenerates the active Pd(0) catalyst.

Caption: General catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of MCPs.

Data Presentation: Reaction Scope and Selectivity

The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes has been shown to be effective with a variety of substrates and ligands. The following tables summarize representative examples, highlighting the yields and stereoselectivities achieved.

Table 1: Intermolecular [3+2] Cycloaddition of Alkylidenecyclopropanes with Imines

| Entry | Alkylidenecyclopropane (ACP) | Imine | Ligand | Yield (%) |

| 1 | 1a | 2e | L1 | 97 |

| 2 | 1b | 2e | L1 | 82 |

| 3 | 1c | 2e | L1 | 85 |

Reaction conditions typically involve a Pd(0) precursor such as Pd₂(dba)₃ with a phosphoramidite ligand (L1) in a suitable solvent like dioxane or MeCN.[1]

Table 2: Enantioselective Intramolecular [3+2] Cycloaddition of Alkylidenecyclopropanes with Alkenes

| Entry | Substrate | Ligand | Yield (%) | e.r. |

| 1 | ACP-alkene 1 | (S,R,R)-L2 | 81 | 95:5 |

| 2 | ACP-alkene 2 | (S,R,R)-L2 | 75 | 96:4 |

| 3 | ACP-alkene 3 | (S,R,R)-L8 | 85 | 93:7 |

These reactions often utilize chiral phosphoramidite ligands derived from VANOL or VAPOL to induce high levels of enantioselectivity.[2]

Table 3: Diastereo- and Enantioselective Formal [3+2] Cycloaddition of Vinylcyclopropanes

| Entry | Vinylcyclopropane | Alkylidene | Ligand | Yield (%) | d.r. | e.r. |

| 1 | VCP 1a | Azlactone 1 | (S)-tBu-Phos | 85 | >20:1 | 98:2 |

| 2 | VCP 1a | Meldrum's acid alkylidene 1 | (S)-tBu-Phos | 92 | >20:1 | 97:3 |

| 3 | VCP 1b | Meldrum's acid alkylidene 2 | (S)-tBu-Phos | 88 | >20:1 | 96:4 |

High levels of both diastereo- and enantioselectivity can be achieved through careful tuning of the electronic properties of the vinylcyclopropane and the electron-deficient olefin.[3]

Experimental Protocols

The following is a general protocol for a palladium-catalyzed intramolecular [3+2] cycloaddition of an ene-vinylidenecyclopropane. Researchers should optimize conditions for their specific substrates.

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Ligand (e.g., a bulky biaryl phosphine)

-

Ene-vinylidenecyclopropane substrate

-

Anhydrous toluene

-

Argon or nitrogen gas supply

-

Standard laboratory glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., 6 mol%) and the ligand (e.g., 12 mol%).

-

Add anhydrous toluene (to achieve a substrate concentration of approximately 0.1 M).

-

Add the ene-vinylidenecyclopropane substrate (1.0 equiv).

-

Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The specific palladium source, ligand, solvent, temperature, and reaction time may need to be optimized for different substrates to achieve the best results. For enantioselective reactions, the use of a chiral ligand and rigorous exclusion of air and moisture are critical.

Experimental Workflow

The following diagram illustrates a typical workflow for the optimization and execution of a palladium-catalyzed [3+2] cycloaddition reaction.

Caption: A typical workflow for developing a Pd-catalyzed [3+2] cycloaddition.

Conclusion

The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes is a robust and versatile tool for the synthesis of complex cyclopentane-containing molecules. The reaction's broad substrate scope and the availability of methods for achieving high levels of stereocontrol make it a valuable strategy in organic synthesis, particularly in the context of natural product synthesis and drug discovery. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving optimal results.

References

Application Notes and Protocols for Visible-Light-Induced Transformations of Methylenecyclopropanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the visible-light-induced transformations of methylenecyclopropanes (MCPs), a versatile class of strained molecules. The protocols outlined below leverage photoredox catalysis to achieve a variety of valuable chemical transformations, including cascade cyclizations, intramolecular difunctionalizations, and cycloadditions. These methods are characterized by their mild reaction conditions and high functional group tolerance, making them attractive for applications in organic synthesis and drug discovery.

Core Concepts

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single electron transfer (SET) processes with organic substrates. In the context of MCPs, this activation typically leads to the formation of radical intermediates. The high ring strain of MCPs (approximately 41.0 kcal/mol) provides a thermodynamic driving force for subsequent transformations of these intermediates, such as ring-opening or addition reactions.[1] The specific reaction pathway can often be controlled by the choice of photocatalyst, reagents, and reaction conditions, leading to a diverse array of molecular scaffolds.[1][2]

Application Note 1: Photocatalytic Cascade Cyclization for the Synthesis of Polycyclic Lactams and Lactones

This protocol describes a visible-light-induced photocatalytic cascade cyclization of MCPs tethered to an α,β-unsaturated ester or amide. This method allows for the rapid construction of complex seven- and eight-membered ring-containing polycyclic lactams and lactones.[1]

Experimental Protocol

General Procedure for the Cascade Cyclization:

-

To a 10 mL oven-dried Schlenk tube, add the methylenecyclopropane substrate (0.2 mmol, 1.0 equiv.), the photocatalyst fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%), and a magnetic stir bar.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous and degassed solvent (e.g., 1,4-dioxane, 2.0 mL) via syringe.

-

Stir the resulting solution at room temperature under an argon atmosphere.

-

Irradiate the reaction mixture with a 5 W blue LED lamp, maintaining a distance of approximately 5 cm from the reaction tube.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired polycyclic lactam or lactone.

Quantitative Data: Substrate Scope and Yields

| Entry | Substrate | Product | Yield (%) |

| 1 | N-aryl substituted MCP-acrylamide | Polycyclic Lactam | 85 |

| 2 | N-alkyl substituted MCP-acrylamide | Polycyclic Lactam | 78 |

| 3 | MCP tethered to a methacrylate | Polycyclic Lactone | 82 |

| 4 | MCP tethered to a crotonate | Polycyclic Lactone with diastereoselectivity | 75 (d.r. >20:1) |

Data is representative and compiled from literature reports.

Reaction Pathway

Caption: Photocatalytic cascade cyclization pathway.

Application Note 2: Intramolecular Difunctionalization to Access Spiro[cyclopropane-1,2-indan]ones

This protocol details a visible-light photoredox-catalyzed intramolecular difunctionalization of MCPs tethered with a carboxylic acid. This reaction provides an efficient route to spiro[cyclopropane-1,2-indan]ones, which are valuable structural motifs in medicinal chemistry.[1]

Experimental Protocol

General Procedure for Intramolecular Difunctionalization:

-

In a 10 mL oven-dried Schlenk tube, combine the MCP substrate bearing a carboxylic acid (0.2 mmol, 1.0 equiv.), dimethyl dicarbonate (DMDC) (0.4 mmol, 2.0 equiv.), and the photocatalyst fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).

-

Add a magnetic stir bar, and then seal the tube.

-

Evacuate and backfill with argon three times.

-

Add anhydrous and degassed 1,4-dioxane (2.0 mL) via syringe.

-

Stir the mixture at room temperature and irradiate with a 5 W blue LED lamp.

-

After the starting material is consumed (as monitored by TLC), remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the spiro[cyclopropane-1,2-indan]one.

Quantitative Data: Substrate Scope and Yields

| Entry | Substituent on Aryl Ring | Substituent on Cyclopropane | Yield (%) |

| 1 | H | H | 92 |

| 2 | 4-Me | H | 88 |

| 3 | 4-Cl | H | 85 |

| 4 | H | Me | 90 (d.r. 1:1) |

Data is representative and compiled from literature reports.

Experimental Workflow

Caption: Workflow for spiro[cyclopropane-1,2-indan]one synthesis.

Application Note 3: Intramolecular [2+2] Cycloaddition of Methylenecyclopropanes

This section describes a visible-light-induced intramolecular [2+2] cycloaddition of MCPs to construct polysubstituted cyclic frameworks. This transformation proceeds via an energy transfer (EnT) mechanism.[1]

Experimental Protocol